Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl-

Description

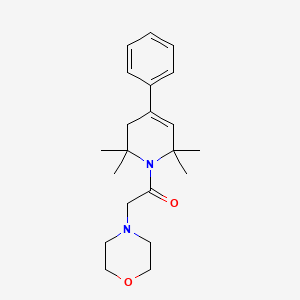

The compound Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- features a partially saturated pyridine core with a morpholinoacetyl group at position 1 and a phenyl substituent at position 4. The morpholino moiety (a six-membered ring containing oxygen and nitrogen) may influence solubility and bioactivity.

Properties

CAS No. |

53725-54-5 |

|---|---|

Molecular Formula |

C21H30N2O2 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

2-morpholin-4-yl-1-(2,2,6,6-tetramethyl-4-phenyl-3H-pyridin-1-yl)ethanone |

InChI |

InChI=1S/C21H30N2O2/c1-20(2)14-18(17-8-6-5-7-9-17)15-21(3,4)23(20)19(24)16-22-10-12-25-13-11-22/h5-9,14H,10-13,15-16H2,1-4H3 |

InChI Key |

XLGUZTXTVKXTDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=CC(N1C(=O)CN2CCOCC2)(C)C)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 4-Phenyl-1,2,3,6-tetrahydropyridine Core

A patented method (EP0965588A1) describes the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives, which form the core of the target compound. The key steps include:

- Starting with a suitable tetrahydropyridine precursor (e.g., 1-methyl-1,2,3,6-tetrahydro-4-(2,4,6-trimethoxyphenyl)pyridine).

- Electrophilic halogenation to introduce halogen atoms at specific positions.

- Halohydroxylation to convert halogenated intermediates to hydroxy derivatives.

- Base-induced cyclization or elimination to form the tetrahydropyridine ring with the desired substitution pattern.

- Introduction of the phenyl group at the 4-position through cross-coupling or nucleophilic aromatic substitution reactions.

This process is characterized by control over cis stereochemistry and allows for the preparation of intermediates suitable for further functionalization.

Acylation with Morpholinoacetyl Group

The morpholinoacetyl substituent is introduced through acylation reactions involving:

- Activation of morpholinoacetic acid derivatives (e.g., morpholinoacetyl chloride or morpholinoacetic acid with coupling agents).

- Reaction with the nitrogen at the 1-position of the tetrahydropyridine ring.

Typical coupling agents include HATU, BOP, or other peptide coupling reagents that facilitate amide bond formation under mild conditions.

Alternative Synthetic Routes and Cross-Coupling Approaches

Recent literature reports the use of Suzuki-Miyaura cross-coupling reactions to install aryl groups on tetrahydropyridine derivatives, employing boronate esters and aryl bromides under palladium catalysis. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate has been successfully coupled with methyl 4-bromobenzoate to yield aryl-substituted tetrahydropyridines with high yield and purity.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated pyridine rings.

Scientific Research Applications

Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- is a complex organic compound with a tetrahydropyridine ring and a piperazine moiety. It is part of a class of nitrogen-containing heterocycles with diverse biological activities applicable to pharmaceuticals and agrochemicals.

Chemical Reactivity

The chemical reactivity of pyridine derivatives often involves nucleophilic attacks at the nitrogen atom or electrophilic substitutions on the aromatic ring. For pyridine, 1,2,3,6-tetrahydro-1-((4-methyl-1-piperazinyl)acetyl)-4-phenyl-2,2,6,6-tetramethyl-, potential reactions may include its versatility in synthetic organic chemistry.

Potential Pharmacological Properties

Pyridine derivatives are widely studied for their biological activities. Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- has been noted for its potential pharmacological properties, and compounds with similar structures have been investigated. However, the specific biological activity of this compound requires further investigation to fully elucidate its potential therapeutic applications.

Applications

Pyridine derivatives have a wide range of applications across various fields.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Structure | Known for neuroprotective effects |

| Pyridine, 1-(morpholinoacetyl)-4-phenyltetrahydropyridine | Structure | Exhibits similar pharmacological properties but differs in substituents |

| Pyridine derivatives with alkyl substitutions | Various | Typically used in medicinal chemistry; vary widely in activity based on substituent patterns |

Mechanism of Action

The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Neurotoxic Analog: MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)

- Core Structure : Tetrahydro-pyridine with methyl and phenyl substituents.

- Key Differences: MPTP lacks the morpholinoacetyl group and tetramethyl substitutions.

- Biological Activity : MPTP is metabolized to MPP+, a neurotoxin causing selective dopaminergic neuron death via mitochondrial complex I inhibition, leading to parkinsonism .

- However, the phenyl group at position 4 raises caution for neuroactivity without empirical data.

Commercial Analog: 1,2,3,6-Tetrahydro-4-butyl-1-(hexahydro-1H-azepin-1-ylacetyl)-2,2,6,6-tetramethylpyridine (CAS 53725-49-8)

- Core Structure : Tetrahydro-pyridine with butyl and hexahydroazepinyl substituents.

- Key Differences: Position 4: Butyl (in LEAP Chem compound) vs. phenyl (target compound). Butyl may increase lipophilicity, while phenyl enhances aromatic interactions. Position 1: Hexahydroazepinyl (seven-membered ring) vs. morpholino (six-membered ether-amine). Morpholino likely improves water solubility .

- Applications : The LEAP Chem compound is commercially available, suggesting industrial or research use, though specific applications are undocumented.

Piperidine Derivatives: 2,2,6,6-Tetramethylpiperidin-4-ol Compounds

- Core Structure : Saturated piperidine ring vs. partially unsaturated pyridine.

- Substituents : Hydroxyethyl, esters, and acyloxy groups.

- Applications : Used as light stabilizers and antioxidants in polymers due to radical-scavenging properties .

- Contrast with Target Compound : The pyridine core in the target compound may offer redox activity distinct from piperidine derivatives, but substituent-driven steric effects could limit reactivity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects: Morpholino vs. Azepinyl: The morpholino group’s oxygen atoms may enhance solubility compared to azepinyl’s larger, less polar structure. Phenyl vs. Butyl: Phenyl’s aromaticity could facilitate π-π interactions in biological targets, whereas butyl may increase membrane permeability.

- Neurotoxicity Risk: Unlike MPTP, the target compound’s morpholinoacetyl group might resist conversion to toxic metabolites, but this requires validation.

Biological Activity

Pyridine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- (CAS Number: 53725-54-5) exhibits potential pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyridine ring and a morpholinoacetyl group attached to a phenyl moiety. Its molecular formula is , with a molecular weight of 342.53 g/mol. The structural uniqueness allows for various interactions with biological targets.

Research into the biological activity of this compound indicates that it may interact with neurotransmitter systems. Compounds with similar structures have been studied for their effects on dopamine receptors. For instance, related pyridine derivatives have shown affinity for dopamine D2 and D3 receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease .

Biological Activity Overview

Pharmacological Properties:

- Dopamine Receptor Interaction: The compound has been noted for its potential as a dopamine autoreceptor agonist. Studies suggest that it may decrease dopamine synthesis and neuronal firing in rodent models .

- Antipsychotic Activity: Analogous compounds have demonstrated antipsychotic effects in behavioral tests like the Sidman avoidance test in monkeys .

- Neuroprotective Effects: Some pyridine derivatives are recognized for neuroprotective properties, which could be attributed to their ability to modulate neurotransmitter levels and receptor activities .

Toxicological Profile

The acute toxicity of Pyridine, 1,2,3,6-tetrahydro-1-(morpholinoacetyl)-4-phenyl-2,2,6,6-tetramethyl- has been evaluated in rodent models. An LD50 value of 750 mg/kg has been reported following subcutaneous administration . This information is crucial for understanding safety profiles and guiding further research.

Comparative Analysis

To better contextualize the biological activity of this compound within its class, the following table summarizes several structurally related pyridine derivatives along with their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Structure | Known for neuroprotective effects. |

| Pyridine, 1-(morpholinoacetyl)-4-phenyltetrahydropyridine | Structure | Exhibits similar pharmacological properties but differs in substituents. |

| Pyridine derivatives with alkyl substitutions | Various | Typically used in medicinal chemistry; vary widely in activity based on substituent patterns. |

This comparison highlights the unique dual functionality derived from both the piperazine and tetrahydropyridine components of the compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyridine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.